5,6,7-Trifluoro-1H-indole-3-carboxylic acid
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Overview
Description
5,6,7-Trifluoro-1H-indole-3-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indoles using reagents like trifluoromethyl sulfonates (CF3SO2Na) under oxidative conditions . Another approach involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trifluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring.
Oxidation and reduction: Common in modifying the functional groups attached to the indole ring.
Nucleophilic substitution: Particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while nucleophilic substitution can introduce various functional groups into the indole ring .
Scientific Research Applications
5,6,7-Trifluoro-1H-indole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: Serves as a probe in studying enzyme interactions and receptor binding due to its fluorinated nature.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoro-1H-indole-3-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. Specific molecular targets and pathways depend on the context of its application, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-Fluoro-1H-indole-3-carboxylic acid
- 1H-Indole-2-carboxylic acid, 3-[2-[(3,4-dichlorophenyl)amino]-2-oxoethyl]-5,6,7-trifluoro-
Comparison: Compared to other indole derivatives, 5,6,7-Trifluoro-1H-indole-3-carboxylic acid is unique due to the presence of three fluorine atoms, which significantly impact its chemical and biological properties. The trifluoromethyl group enhances its lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound in drug development .
Properties
Molecular Formula |
C9H4F3NO2 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
5,6,7-trifluoro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO2/c10-5-1-3-4(9(14)15)2-13-8(3)7(12)6(5)11/h1-2,13H,(H,14,15) |
InChI Key |
HEASYDAHUCZFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=C(C(=C1F)F)F)C(=O)O |
Origin of Product |
United States |
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